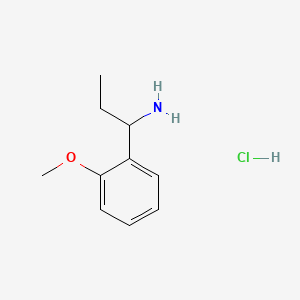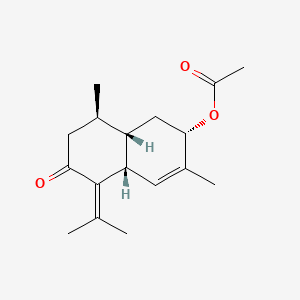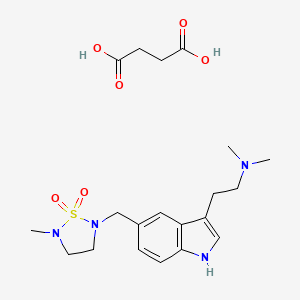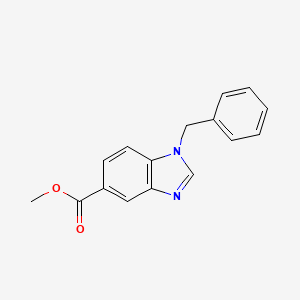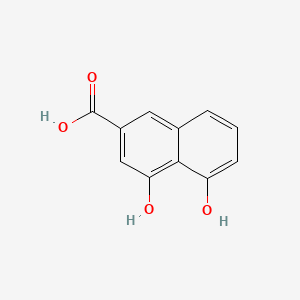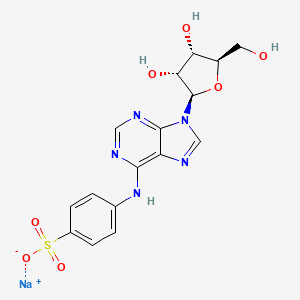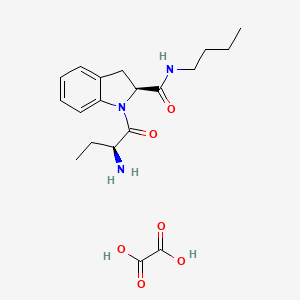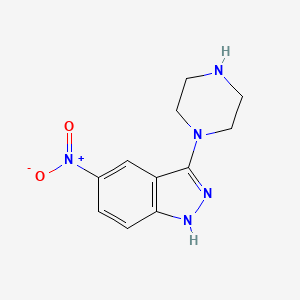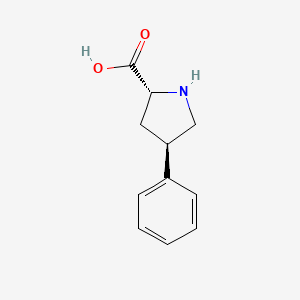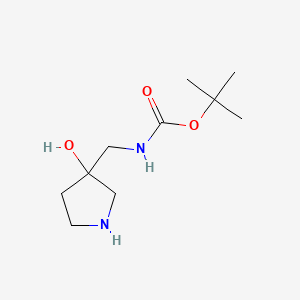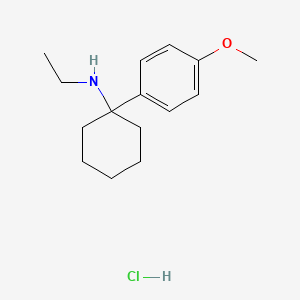
Methyl 2,4-dichloroquinazoline-7-carboxylate
Vue d'ensemble
Description
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 2,4-dichloroquinazoline-7-carboxylate has been used in the synthesis of various chloroquinolines and chloroquinazolines. For example, 2,4-Dichloroquinolines and 2,4-dichloroquinazolines were synthesized from 2-ethynylanilines and anthranilonitriles, respectively, using diphosgene in acetonitrile and heating. This reaction was applied to the synthesis of 4,6-dichloropyrazolo[3,4-d]pyrimidine (dichloro-9H-isopurine) (Lee, Shin, Nam, & Chi, 2006).
Applications in Drug Development
- The compound has been used in the development of novel antibacterial agents. For instance, ultrasound-promoted reaction of substituted 2,4-dichloroquinolines led to the creation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which exhibited moderate antibacterial activity (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
- Additionally, novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates were synthesized using this compound, showing promise in the field of medicinal chemistry (Rajesh, Iniyavan, Venkatesh, Reddy, Balaji, Sarveswari, & Vijayakumar, 2015).
Potential in Antioxidant Properties
- 7-Chloroquinoline-1,2,3-triazoyl Carboxylates, synthesized from similar compounds, have been found to possess antioxidant properties. This suggests a potential application in developing antioxidant agents (Saraiva, Krüger, Baldinotti, Lenardão, Luchese, Savegnago, Wilhelm, & Alves, 2015).
Antitumor Properties
- A study on 7-Chloroquinoline-1,2,3-triazoyl carboxamides, which can be derived from compounds like Methyl 2,4-dichloroquinazoline-7-carboxylate, showed cytotoxic activities against human bladder cells, indicating potential use in cancer treatment (Sonego, Segatto, Damé, Fronza, Gomes, Oliveira, Seixas, Savegnago, Schachtschneider, Alves, & Collares, 2019).
Myorelaxant Activity
- Certain derivatives of Methyl 2,4-dichloroquinazoline-7-carboxylate have been evaluated for myorelaxant activity, indicating potential applications in muscle relaxation therapy (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008).
Photolysis in Environmental Studies
- The photodegradation of related quinolinecarboxylic herbicides, which share structural similarities with Methyl 2,4-dichloroquinazoline-7-carboxylate, has been studied in various aqueous systems. This research is crucial in understanding the environmental impact and degradation pathways of such compounds (Pinna & Pusino, 2012).
Anticancer Activity
- Research into 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, derived from similar compounds, has shown significant anticancer activity against the MCF-7 breast cancer cell line, suggesting potential applications in cancer therapy (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Safety And Hazards
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
Propriétés
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloroquinazoline-7-carboxylate | |
CAS RN |
174074-89-6 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)
![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
